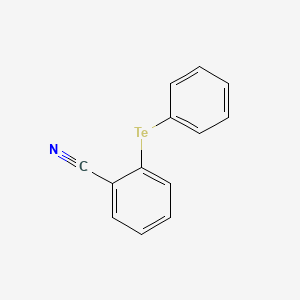
2-(Phenyltellanyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phenyltellanyl)benzonitrile is an organic compound that features a tellurium atom bonded to a phenyl group and a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenyltellanyl)benzonitrile typically involves the reaction of benzonitrile with a phenyl tellurium reagent. One common method is the reaction of benzonitrile with diphenyl ditelluride in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like tetrahydrofuran under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
2-(Phenyltellanyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium oxides.
Reduction: The compound can be reduced to form tellurium hydrides.
Substitution: The phenyl tellurium group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions, often requiring a catalyst or specific solvent.
Major Products Formed
Oxidation: Tellurium oxides and benzonitrile derivatives.
Reduction: Tellurium hydrides and modified benzonitrile.
Substitution: Various substituted benzonitrile compounds depending on the nucleophile used.
科学研究应用
2-(Phenyltellanyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other tellurium-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 2-(Phenyltellanyl)benzonitrile involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biomolecules, potentially disrupting their normal function. This can lead to the inhibition of enzymes or the alteration of cellular processes, contributing to its biological activity.
相似化合物的比较
Similar Compounds
Benzonitrile: Lacks the tellurium atom and has different chemical properties and reactivity.
Phenyl tellurium compounds: Similar in containing tellurium but may have different substituents and reactivity.
Tellurium-containing nitriles: Share the nitrile group and tellurium atom but differ in the specific structure and properties.
Uniqueness
2-(Phenyltellanyl)benzonitrile is unique due to the presence of both a tellurium atom and a benzonitrile moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
113560-90-0 |
|---|---|
分子式 |
C13H9NTe |
分子量 |
306.8 g/mol |
IUPAC 名称 |
2-phenyltellanylbenzonitrile |
InChI |
InChI=1S/C13H9NTe/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H |
InChI 键 |
QUGHUNSISDJBRJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Te]C2=CC=CC=C2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-](/img/structure/B14289799.png)
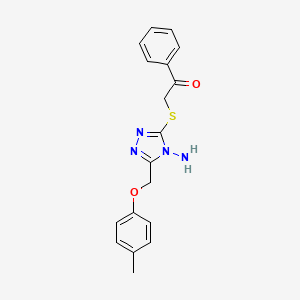
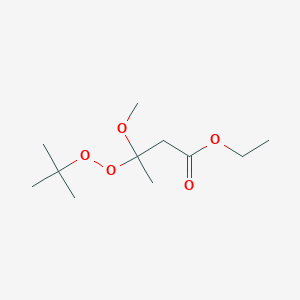
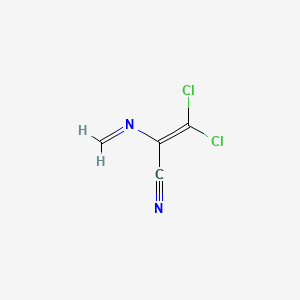
![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)
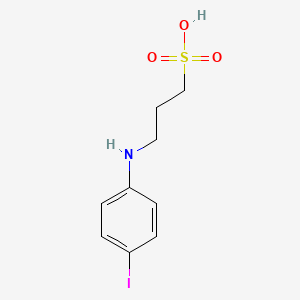
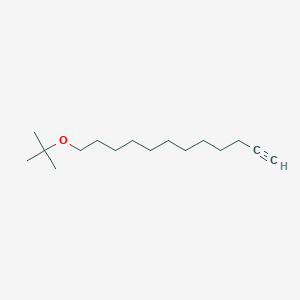
![S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate](/img/structure/B14289838.png)
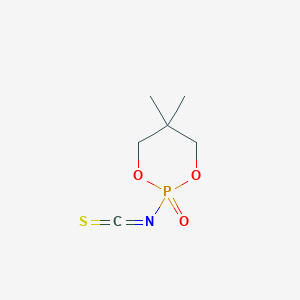
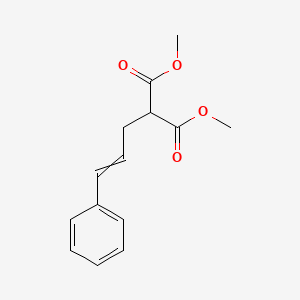
![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one](/img/structure/B14289856.png)
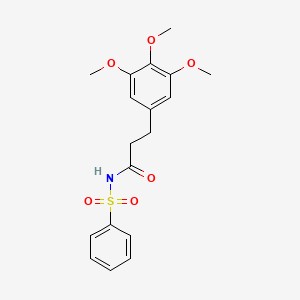
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14289870.png)

